Cas no 81110-05-6 (N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester)
81110-05-6 structure
Product Name:N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester
Numero CAS:81110-05-6
MF:C15H19NO4S
MW:309.380663156509
CID:707978
PubChem ID:6915716
Update Time:2025-07-08
N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester
- Glycine,N-[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]-, methyl ester
- (+/-)-N-[2-[(Acetylthio)Methyl]-1-oxo-3-phenylpropyl]glycine
- methyl 2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
- FT-0661391
- 81110-05-6
- AKOS030240243
- SCHEMBL8165601
- DB-266019
- Methyl 2-(3-(acetylthio)-2-benzylpropanamido)acetate
- N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester
-
- Inchi: 1S/C15H19NO4S/c1-11(17)21-10-13(8-12-6-4-3-5-7-12)15(19)16-9-14(18)20-2/h3-7,13H,8-10H2,1-2H3,(H,16,19)
- Chiave InChI: ZZQJPPJIRYFBFN-UHFFFAOYSA-N
- Sorrisi: S(C(C)=O)CC(C(NCC(=O)OC)=O)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 309.10300
- Massa monoisotopica: 309.10347926g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 9
- Complessità: 367
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 97.8Ų
Proprietà sperimentali
- Densità: 1.195
- Punto di ebollizione: 487.1°C at 760 mmHg
- Punto di infiammabilità: 248.4°C
- Indice di rifrazione: 1.543
- PSA: 97.77000
- LogP: 1.80510
N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A188760-10mg |
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester |
81110-05-6 | 10mg |
$ 98.00 | 2023-09-09 | ||
| TRC | A188760-25mg |
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester |
81110-05-6 | 25mg |
$ 138.00 | 2023-09-09 | ||
| TRC | A188760-50mg |
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester |
81110-05-6 | 50mg |
$ 253.00 | 2023-09-09 | ||
| TRC | A188760-100mg |
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester |
81110-05-6 | 100mg |
$ 471.00 | 2023-04-19 | ||
| TRC | A188760-250mg |
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester |
81110-05-6 | 250mg |
$ 1068.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212042-25mg |
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester, |
81110-05-6 | 25mg |
¥2256.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212042-25 mg |
N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Methyl Ester, |
81110-05-6 | 25mg |
¥2,256.00 | 2023-07-10 | ||
| A2B Chem LLC | AE00511-25mg |
Glycine,N-[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]-, methyl ester |
81110-05-6 | 25mg |
$1125.00 | 2024-04-19 | ||
| A2B Chem LLC | AE00511-250mg |
Glycine,N-[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl]-, methyl ester |
81110-05-6 | 250mg |
$2400.00 | 2024-04-19 |
N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
81110-05-6 (N-2-(Acetylthio)methyl-1-oxo-3-phenylpropylglycine Methyl Ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti